molecular formula C15H17N3O4S2 B6757089 N-(4-methyl-1,3-thiazol-5-yl)-2-morpholin-4-ylsulfonylbenzamide

N-(4-methyl-1,3-thiazol-5-yl)-2-morpholin-4-ylsulfonylbenzamide

Cat. No.: B6757089
M. Wt: 367.4 g/mol
InChI Key: VKYDWAJYUGAVQW-UHFFFAOYSA-N
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Description

N-(4-methyl-1,3-thiazol-5-yl)-2-morpholin-4-ylsulfonylbenzamide is a synthetic organic compound characterized by its unique structure, which includes a thiazole ring, a morpholine ring, and a sulfonylbenzamide group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

N-(4-methyl-1,3-thiazol-5-yl)-2-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4S2/c1-11-15(23-10-16-11)17-14(19)12-4-2-3-5-13(12)24(20,21)18-6-8-22-9-7-18/h2-5,10H,6-9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKYDWAJYUGAVQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)NC(=O)C2=CC=CC=C2S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methyl-1,3-thiazol-5-yl)-2-morpholin-4-ylsulfonylbenzamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea under acidic conditions.

    Attachment of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions, where a suitable precursor such as 2-chloroethylmorpholine reacts with the thiazole derivative.

    Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with sulfonyl chlorides under basic conditions.

    Amidation: The final step involves the formation of the benzamide group through an amidation reaction, typically using benzoyl chloride and a suitable amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: N-(4-methyl-1,3-thiazol-5-yl)-2-morpholin-4-ylsulfonylbenzamide can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the morpholine ring and the benzamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(4-methyl-1,3-thiazol-5-yl)-2-morpholin-4-ylsulfonylbenzamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a promising lead compound for the development of new drugs.

Industry

In the industrial sector, this compound can be used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-(4-methyl-1,3-thiazol-5-yl)-2-morpholin-4-ylsulfonylbenzamide involves its interaction with specific molecular targets. The thiazole ring and sulfonylbenzamide group are likely to play crucial roles in binding to enzymes or receptors, modulating their activity. The morpholine ring may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methyl-1,3-thiazol-2-yl)benzamide
  • N-(4-methyl-1,3-thiazol-5-yl)acetamide
  • N-(4-methyl-1,3-thiazol-5-yl)-2-piperidin-4-ylsulfonylbenzamide

Uniqueness

N-(4-methyl-1,3-thiazol-5-yl)-2-morpholin-4-ylsulfonylbenzamide is unique due to the presence of the morpholine ring, which distinguishes it from other similar compounds. This structural feature may confer distinct biological activities and physicochemical properties, making it a valuable compound for further research and development.

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